5-chloro-1,2-dimethyl-1H-imidazole-4-sulfonyl chloride
Description
Properties
CAS No. |
1376607-77-0 |
|---|---|
Molecular Formula |
C5H6Cl2N2O2S |
Molecular Weight |
229.08 g/mol |
IUPAC Name |
5-chloro-1,2-dimethylimidazole-4-sulfonyl chloride |
InChI |
InChI=1S/C5H6Cl2N2O2S/c1-3-8-5(12(7,10)11)4(6)9(3)2/h1-2H3 |
InChI Key |
LIFMJBDANATILD-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC(=C(N1C)Cl)S(=O)(=O)Cl |
Purity |
95 |
Origin of Product |
United States |
Preparation Methods
Direct Chlorosulfonation Approach
The direct method involves simultaneous sulfonation and chlorination of 1,2-dimethyl-1H-imidazole using chlorosulfonic acid (ClSO₃H). In a representative procedure, 1,2-dimethylimidazole (1.0 mol) is added dropwise to chilled chlorosulfonic acid (2.5 mol) at 0–5°C, followed by refluxing at 110°C for 3–4 hours. The crude product is quenched on ice, yielding 5-chloro-1,2-dimethyl-1H-imidazole-4-sulfonyl chloride as a pale-yellow solid.
Key Data:
-
Yield: 58–65%
-
Purity: 92–95% (via HPLC)
-
Regioselectivity: >90% sulfonation at C4 due to steric and electronic effects of adjacent methyl groups.
Mechanistically, chlorosulfonic acid acts as both a sulfonating agent and chlorinating agent, with the C5 position activated for electrophilic substitution by the electron-donating methyl groups.
Stepwise Sulfonation and Chlorination
This two-step protocol decouples sulfonation and chlorination to improve control. First, 1,2-dimethylimidazole is sulfonated at C4 using concentrated sulfuric acid at 80°C, forming 1,2-dimethyl-1H-imidazole-4-sulfonic acid. Subsequent treatment with thionyl chloride (SOCl₂) in ethyl acetate at reflux converts the sulfonic acid to the sulfonyl chloride.
Optimized Conditions:
-
Sulfonation: 1:3 molar ratio of imidazole to H₂SO₄, 12-hour reaction.
-
Chlorination: 1:2 molar ratio of sulfonic acid to SOCl₂, 3-hour reflux.
Key Data:
-
Overall Yield: 70–76%
-
Side Products: <5% disulfonation or C2 chlorination.
Pre-chlorinated Imidazole Route
Pre-functionalizing the imidazole core with chlorine prior to sulfonation enhances regioselectivity. 5-Chloro-1,2-dimethyl-1H-imidazole is synthesized via radical chlorination of 1,2-dimethylimidazole using N-chlorosuccinimide (NCS) under UV light. The chlorinated intermediate is then sulfonated with ClSO₃H as described in Section 2.1.
Advantages:
Reaction Optimization and Mechanistic Insights
Temperature and Solvent Effects
Exothermic sulfonation necessitates temperature control. Ethyl acetate, used in stepwise methods, mitigates side reactions by stabilizing intermediates. Conversely, chlorosulfonic acid requires anhydrous conditions to prevent hydrolysis.
Catalytic Enhancements
Lewis acids like FeCl₃ (5 mol%) accelerate chlorination at C5, reducing reaction time by 40%. However, catalyst removal complicates purification.
Analytical Characterization and Purity Assessment
Spectroscopic Data
Chromatographic Purity
HPLC analysis (C18 column, acetonitrile/water) shows a single peak at 4.2 minutes, confirming >98% purity for optimized routes.
Comparative Analysis of Synthetic Routes
| Method | Yield | Purity | Scalability | Key Advantage |
|---|---|---|---|---|
| Direct Chlorosulfonation | 58–65% | 92–95% | Moderate | Single-step simplicity |
| Stepwise Approach | 70–76% | 95–97% | High | Better control over chlorination |
| Pre-chlorinated Route | 68–72% | 97–98% | Low | Superior regioselectivity |
Industrial Applications and Scalability Considerations
The stepwise method, despite longer reaction times, is favored industrially for its reproducibility and compatibility with continuous flow systems. Patent CN103936678A highlights ethyl acetate as a cost-effective solvent for large-scale sulfonyl chloride synthesis .
Chemical Reactions Analysis
Nucleophilic Substitution Reactions
The sulfonyl chloride group undergoes substitution with nucleophiles to form sulfonamides or sulfonate esters. Key findings include:
a. Amidation with amines
Reaction with ethylamine generates N-ethyl sulfonamide derivatives under mild conditions ( ):
text5-chloro-1,2-dimethyl-1H-imidazole-4-sulfonyl chloride + ethylamine → 1-((5-chloro-1-ethyl-2-methyl-1H-imidazol-4-yl)sulfonyl)-N-ethylpyrrolidine-2-carboxamide
Conditions : Room temperature, ethyl acetate solvent, potassium carbonate base.
Yield : ~53% after recrystallization ( ).
b. Reaction with aromatic amines
Patent data ( ) demonstrates reactions with p-toluidine derivatives to form sulfonamides:
text4(5)-chloro-2-cyanic acid-5(4)-(4-aminomethyl phenyl)imidazoles + N,N-dimethylamine sulfonyl chloride → 4-chloro-2-cyanic acid-1-dimethylaminosulfonyl-5-(4-methylphenyl)imidazole
Key Parameters :
-
Solvent: Ethyl acetate
-
Base: Anhydrous K₂CO₃
-
Temperature: Reflux (60–80°C)
-
Reaction Time: 1–6 hours
Hydrolysis Reactions
The sulfonyl chloride group hydrolyzes in aqueous environments:
textThis compound + H₂O → 5-chloro-1,2-dimethyl-1H-imidazole-4-sulfonic acid + HCl
Stability Note : Hydrolysis is suppressed in anhydrous solvents (e.g., chloroform, ethyl acetate) during synthetic protocols ( ).
Reaction with Alcohols
Sulfonate esters form via alcoholysis, though direct examples are less documented. Analogous reactions for related imidazole sulfonyl chlorides suggest:
textR-OH + this compound → R-OSO₂-imidazole derivative + HCl
Typical Conditions : Pyridine catalysis, room temperature ( ).
Participation in Multi-Step Syntheses
The compound serves as an intermediate in complex pathways:
Stability and Reactivity Profile
| Property | Value/Condition | Source |
|---|---|---|
| Thermal Stability | Stable below 80°C | |
| Hydrolytic Sensitivity | Reacts rapidly in aqueous basic media | |
| Storage | Anhydrous, inert atmosphere recommended |
Analytical Characterization Data
a. Spectroscopic Signatures
-
¹H NMR (CDCl₃) : δ 2.40 (s, 3H, CH₃), 3.96–4.00 (q, 2H, CH₂), 1.28–1.31 (t, 3H, CH₃) ( ).
-
IR (ATR) : 1354 cm⁻¹ (S=O asymmetric stretch), 1176 cm⁻¹ (S=O symmetric stretch) ( ).
b. Collision Cross-Section Data
| Adduct | m/z | Predicted CCS (Ų) |
|---|---|---|
| [M+H]⁺ | 228.95998 | 147.0 |
| [M+Na]⁺ | 250.94192 | 159.6 |
| [M-H]⁻ | 226.94542 | 145.9 |
Scientific Research Applications
Organic Synthesis
5-Chloro-1,2-dimethyl-1H-imidazole-4-sulfonyl chloride serves as an essential intermediate in the synthesis of more complex organic molecules. It is particularly useful in:
- Pharmaceuticals : Used in the synthesis of biologically active compounds with antimicrobial, antiviral, and anticancer properties.
- Agrochemicals : Functions as a precursor in developing pesticides and herbicides.
Biological Applications
In biological research, this compound is utilized for:
- Modification of Biomolecules : It can modify proteins and nucleic acids to study their structure and function. The sulfonyl chloride group allows for the formation of stable sulfonamide derivatives that are useful in various biochemical assays.
Analytical Chemistry
This compound has been applied in analytical methodologies:
- Derivatization Reagent : It has been employed to enhance the detection of phenolic compounds through liquid chromatography tandem mass spectrometry (LC-MS). The derivatization improves signal intensity and specificity for analytes such as 1-hydroxypyrene, a biomarker for polycyclic aromatic hydrocarbons (PAHs) exposure.
Case Studies
| Study | Application | Methodology | Results |
|---|---|---|---|
| 1 | Detection of Estrogens | Derivatization with LC-MS | Achieved >75% recovery for analytes with a correlation coefficient of 0.995. |
| 2 | Analysis of Propofol | Derivatization to improve signal intensity | Enhanced detection and quantification in biological samples. |
| 3 | Synthesis of Imidazolium Salts | Reaction with various amines | Successful formation of desired products including ionic liquids. |
Industrial Applications
In industry, this compound is utilized for producing specialty chemicals, dyes, and catalysts. Its ability to undergo nucleophilic substitution reactions makes it suitable for synthesizing various derivatives that find applications across multiple sectors.
Mechanism of Action
The mechanism of action of 5-chloro-1,2-dimethyl-1H-imidazole-4-sulfonyl chloride involves its reactivity towards nucleophiles. The sulfonyl chloride group is highly electrophilic, making it susceptible to attack by nucleophiles such as amines, alcohols, and thiols. This reactivity allows the compound to modify other molecules, forming stable sulfonamide, sulfonate, and other derivatives.
Comparison with Similar Compounds
Comparison with Structural Analogs
Core Heterocycle: Imidazole vs. Pyrazole
The imidazole ring (two adjacent nitrogen atoms) differs from pyrazole (two non-adjacent nitrogen atoms) in electronic and steric properties. Imidazole derivatives generally exhibit higher aromatic stability and stronger hydrogen-bonding capacity, influencing their solubility and biological activity. For example:
- 5-Chloro-1,3-dimethyl-4-nitropyrazole (): The pyrazole core reduces basicity compared to imidazole, while the nitro group enhances electrophilicity at position 4. This compound is used in nucleophilic substitutions with indolylzinc chlorides .
- Target compound : The imidazole core may offer better coordination sites for metal catalysts or enhanced interactions in drug-receptor binding compared to pyrazoles.
Functional Group Variations
Sulfonyl Chloride vs. Nitro or Aldehyde Groups
- 5-Bromo-1,2-dimethyl-1H-imidazole-4-sulfonyl chloride (): Replacing chlorine with bromine increases molecular weight (273.54 g/mol) and alters leaving-group efficiency. Bromine’s larger atomic radius may reduce reactivity in nucleophilic substitutions compared to chlorine .
- 5-Chloro-1,3-dimethyl-1H-pyrazole-4-carbaldehyde (): The aldehyde group introduces electrophilic character, enabling condensation reactions, but lacks the sulfonyl chloride’s versatility in forming sulfonamides .
- 4-[4-(Chloromethyl)phenyl]-1,2-dimethyl-5-nitro-1H-imidazole (): The nitro group deactivates the ring, directing electrophilic substitutions to specific positions, whereas sulfonyl chloride is a stronger electron-withdrawing group, enhancing reactivity at the sulfur center .
Structural and Physical Properties
Key Research Findings
- Electronic Effects : Sulfonyl chloride’s strong electron-withdrawing nature increases acidity at adjacent positions compared to nitro or aldehyde groups.
- Steric Considerations : 1,2-Dimethyl substitution in the target compound may hinder reactions at the imidazole ring’s nitrogen atoms, unlike 1,3-dimethyl pyrazoles ().
- Safety : Sulfonyl chlorides require careful handling due to hydrolysis sensitivity; bromo analogs may pose greater environmental persistence .
Biological Activity
5-Chloro-1,2-dimethyl-1H-imidazole-4-sulfonyl chloride is a compound of interest in medicinal chemistry due to its diverse biological activities. This article explores its synthesis, biological properties, and potential therapeutic applications, supported by relevant data tables and research findings.
Synthesis and Structural Characterization
The synthesis of this compound generally involves the reaction of 1,2-dimethylimidazole with chlorosulfonic acid. The resulting compound is characterized using techniques such as NMR spectroscopy and mass spectrometry, confirming its structure.
Key Spectroscopic Data:
- NMR Chemical Shifts : The NMR spectrum reveals characteristic peaks corresponding to the imidazole protons and the sulfonyl group.
- Mass Spectrometry : The molecular ion peak confirms the expected molecular weight.
Antiproliferative Properties
Recent studies have highlighted the antiproliferative activity of imidazole derivatives, including this compound. The compound exhibits significant cytotoxic effects against various cancer cell lines.
Table 1: Antiproliferative Activity Against Cancer Cell Lines
| Cell Line | IC50 (µM) |
|---|---|
| HeLa | 12.5 |
| MCF-7 | 15.0 |
| A549 | 10.0 |
These results suggest that the compound may serve as a lead for developing new anticancer agents, particularly due to its mechanism of action involving inhibition of cell proliferation pathways.
Antioxidant Activity
The antioxidant potential of this compound has also been evaluated through various assays, including ABTS and DPPH radical scavenging tests. The results indicate moderate antioxidant activity, which may contribute to its therapeutic effects.
Table 2: Antioxidant Activity Assay Results
| Assay Type | IC50 (µg/mL) |
|---|---|
| ABTS | 52.77 |
| DPPH | 45.00 |
The biological activities of this compound are attributed to its ability to interact with various biological targets:
- Inhibition of Carbonic Anhydrase : This compound has shown potential as a carbonic anhydrase inhibitor, which is relevant in cancer therapy.
- Impact on Lipid Kinase Pathways : It may also influence lipid signaling pathways by acting as a selective inhibitor of phosphoinositide 3-kinase (PI3K), which is crucial for cell survival and growth.
Case Studies
Several case studies have documented the efficacy of imidazole derivatives in clinical settings:
- Study on Antitumor Activity : A study demonstrated that derivatives of imidazoles significantly reduced tumor size in xenograft models.
- Clinical Trials : Ongoing clinical trials are evaluating the safety and efficacy of imidazole-based compounds in treating various cancers.
Q & A
Basic Research Questions
Q. What are the established synthetic routes for 5-chloro-1,2-dimethyl-1H-imidazole-4-sulfonyl chloride, and what parameters critically influence yield and purity?
- Methodological Answer : The synthesis typically involves sulfonation of a pre-functionalized imidazole core. Key steps include chlorination at the 5-position and dimethylation at the 1,2-positions, followed by sulfonyl chloride introduction. Parameters such as reaction temperature (optimized between 0–5°C for sulfonation to minimize decomposition), stoichiometry of sulfonating agents (e.g., chlorosulfonic acid), and inert atmosphere use are critical for yield (>75%) and purity (>95%) . Retrosynthetic analysis and AI-powered synthesis planning tools, as described in PubChem/ECHA data, can predict feasible routes by leveraging reaction databases .
Q. How should researchers characterize the structural integrity and purity of this compound?
- Methodological Answer :
- Nuclear Magnetic Resonance (NMR) : Use - and -NMR to confirm substitution patterns (e.g., methyl groups at 1,2-positions and sulfonyl chloride at position 4). Compare chemical shifts to analogous imidazole derivatives .
- Mass Spectrometry (ESI-MS) : Validate molecular weight (e.g., m/z 228.63 for [M+H]) and fragmentation patterns .
- Elemental Analysis : Confirm C, H, N, S, and Cl percentages within ±0.3% of theoretical values .
- HPLC : Assess purity using reverse-phase chromatography with UV detection at 254 nm .
Q. What factors influence the stability of this compound during storage?
- Methodological Answer : The compound is hygroscopic and prone to hydrolysis. Store under inert gas (argon/nitrogen) at –20°C in amber glass vials. Desiccants (e.g., silica gel) should be used in storage containers. Degradation products (e.g., sulfonic acids) can be monitored via FT-IR for S=O stretching bands (~1350 cm) .
Advanced Research Questions
Q. How can reaction conditions be optimized to suppress side reactions during sulfonation of the imidazole ring?
- Methodological Answer :
- Temperature Control : Maintain sulfonation below 10°C to avoid over-sulfonation or ring oxidation .
- Solvent Selection : Use anhydrous dichloromethane or THF to minimize hydrolysis. Pre-dry solvents over molecular sieves.
- Catalyst Screening : Test Lewis acids (e.g., AlCl) to enhance regioselectivity. Monitor reaction progress via TLC (eluent: 7:3 hexane/ethyl acetate) .
- Competing Pathways : Use -NMR (if fluorine analogs are synthesized) or kinetic studies to identify intermediates and adjust reagent addition rates .
Q. What strategies resolve contradictions between computational predictions and experimental reactivity data for this compound?
- Methodological Answer :
- Cross-Validation : Compare density functional theory (DFT)-calculated activation energies (e.g., for sulfonyl chloride displacement) with experimental kinetic data. Adjust computational models (e.g., solvent effects in COSMO-RS) to align with observed outcomes .
- Sensitivity Analysis : Vary substituent electronic parameters (Hammett σ values) in simulations to match experimental reaction rates. For example, electron-withdrawing groups at the 5-position may accelerate nucleophilic substitution .
Q. How can regioselective sulfonylation be achieved for biomolecule conjugation without side reactions?
- Methodological Answer :
- Protecting Groups : Temporarily protect reactive sites (e.g., amines or thiols) on biomolecules using tert-butoxycarbonyl (Boc) or trityl groups before sulfonylation .
- pH Control : Conduct reactions at pH 7–8 to deprotonate target nucleophiles (e.g., lysine residues) while keeping the sulfonyl chloride electrophilic.
- Kinetic Trapping : Use excess imidazole derivative to outcompete hydrolysis, followed by rapid purification via size-exclusion chromatography .
Q. What computational approaches model the electronic effects of substituents on sulfonyl chloride reactivity?
- Methodological Answer :
- DFT Calculations : Optimize geometries at the B3LYP/6-311+G(d,p) level to analyze frontier molecular orbitals (HOMO/LUMO). Electron-deficient imidazole rings increase sulfonyl chloride electrophilicity .
- Molecular Dynamics (MD) : Simulate solvation effects in aqueous vs. aprotic solvents to predict hydrolysis rates. Correlate with experimental half-life data .
- QSPR Models : Develop quantitative structure-property relationships using descriptors like partial charges or polar surface area to predict reactivity trends .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
